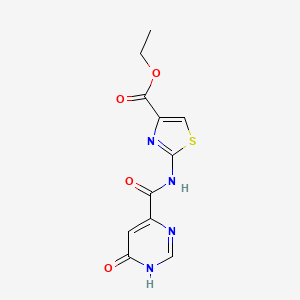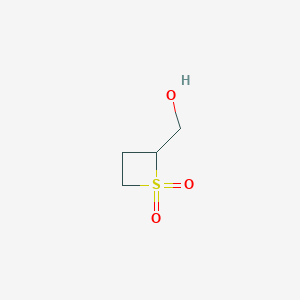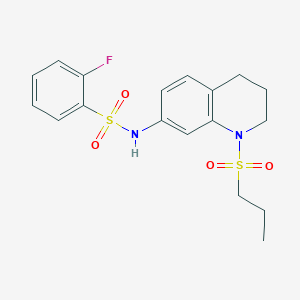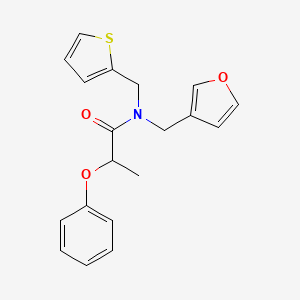![molecular formula C11H11N3O2 B2892466 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone CAS No. 320416-23-7](/img/structure/B2892466.png)
1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone is a derivative of 1,2,4-triazole . It is part of a class of compounds that have been studied for their potential as anticancer agents . The compound has a molecular weight of 217.23 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone was confirmed using various spectroscopic techniques . The IR absorption spectra were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Aplicaciones Científicas De Investigación
Anticancer Activity
1,2,4-Triazole derivatives have been extensively studied for their potential as anticancer agents. The ability of these compounds to interact with various biological targets makes them promising candidates for the development of new cancer therapies. For instance, certain 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells . These compounds can selectively target cancer cells while minimizing harm to normal cells, which is a significant advantage over traditional chemotherapy agents.
Antimicrobial Properties
The triazole ring is known for its broad-spectrum antimicrobial activity. Compounds featuring the 1,2,4-triazole moiety have been effective against various bacterial and fungal pathogens. This makes them valuable in the development of new antimicrobial drugs that can combat resistant strains of bacteria and fungi .
Antiviral Applications
Triazole derivatives also exhibit antiviral properties. They have been used in the treatment of viral infections such as hepatitis and HIV. The triazole ring can be incorporated into drug candidates to enhance their efficacy against viruses, providing a pathway for the development of novel antiviral therapies .
Agrochemical Use
In the agrochemical industry, 1,2,4-triazole derivatives serve as potent agents for protecting crops. They can function as fungicides, herbicides, and growth regulators, contributing to increased agricultural productivity and crop protection .
Material Chemistry
The unique structure of the triazole ring allows it to form non-covalent bonds with various materials, making it useful in material chemistry. Triazole derivatives can be used to modify the properties of materials, leading to the development of new materials with enhanced characteristics .
Pharmacological Enhancements
The triazole scaffold is known to improve the pharmacological profile of compounds. It can enhance the drug-like properties, such as solubility and stability, of pharmaceutical agents. This makes 1,2,4-triazole derivatives valuable in drug design and optimization, potentially leading to more effective and safer medications .
Safety and Hazards
Direcciones Futuras
The future directions for the study of 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone and similar compounds could include further investigation into their potential as anticancer agents . Additionally, more research could be done to understand their mechanism of action and to optimize their synthesis process.
Mecanismo De Acción
Target of Action
The primary target of 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes.
Mode of Action
The compound interacts with its target, the aromatase enzyme, through the formation of hydrogen bonds . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme . The carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .
Biochemical Pathways
The compound’s interaction with the aromatase enzyme affects the biosynthesis of estrogens . By inhibiting this enzyme, the compound can potentially disrupt the production of estrogens, leading to downstream effects on various physiological processes that rely on these hormones.
Result of Action
The compound’s action on the aromatase enzyme can lead to a decrease in estrogen production. This has potential implications in conditions such as cancer , where the growth of certain types of cancer cells can be fueled by estrogens . In fact, some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
Propiedades
IUPAC Name |
1-[(1-phenyl-1,2,4-triazol-3-yl)oxy]propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-9(15)7-16-11-12-8-14(13-11)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREGRGNBFQJGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=NN(C=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-chlorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2892388.png)
![(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)methanol hydrochloride](/img/structure/B2892390.png)
![N-(4-fluorophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2892391.png)
![N-cyclopropyl-1-[6-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2892392.png)
![2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2892393.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2892395.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea](/img/structure/B2892396.png)

![N-([1,1'-biphenyl]-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2892400.png)
![[5-(1-Aminoethyl)-4H-1,2,4-triazol-3-yl]acetic acid dihydrochloride](/img/structure/B2892402.png)
![(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2892405.png)